molecular formula C12H10N2O2 B017490 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 821009-89-6

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B017490
CAS No.: 821009-89-6
M. Wt: 214.22 g/mol
InChI Key: RLSUMXJQBPJXFH-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a methoxy group at the 5-position of the indole ring, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.

    Nitrile Introduction: The nitrile group is introduced via a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.

    Ketone Formation: The ketone group is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.

Scientific Research Applications

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Methoxyindole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile and ketone group.

Uniqueness

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which provides versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUMXJQBPJXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376946
Record name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821009-89-6
Record name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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